molecular formula C17H19ClN2O5S B4806121 N-(3-CHLOROPHENYL)-4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

N-(3-CHLOROPHENYL)-4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

Cat. No.: B4806121
M. Wt: 398.9 g/mol
InChI Key: DEUOQXREFGWVPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-CHLOROPHENYL)-4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE is an organic compound belonging to the class of sulfanilides. These compounds are characterized by the presence of a sulfanilide moiety, which is an aromatic compound containing a sulfanilide group.

Preparation Methods

The synthesis of N-(3-CHLOROPHENYL)-4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE involves several steps. One common synthetic route includes the reaction of 3-chloroaniline with 4,5-dimethoxy-2-nitrobenzoic acid to form an intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with methanesulfonyl chloride to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

N-(3-CHLOROPHENYL)-4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-CHLOROPHENYL)-4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(3-CHLOROPHENYL)-4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(3-chlorophenyl)-4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O5S/c1-20(26(4,22)23)14-10-16(25-3)15(24-2)9-13(14)17(21)19-12-7-5-6-11(18)8-12/h5-10H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUOQXREFGWVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=C(C=C1C(=O)NC2=CC(=CC=C2)Cl)OC)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-CHLOROPHENYL)-4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
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N-(3-CHLOROPHENYL)-4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
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N-(3-CHLOROPHENYL)-4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
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N-(3-CHLOROPHENYL)-4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
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N-(3-CHLOROPHENYL)-4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
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N-(3-CHLOROPHENYL)-4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

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